N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine
Description
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-13(2)24(11-15-8-9-21-14(3)10-15)12-18-22-23-19(25-18)16-6-4-5-7-17(16)20/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJJYZLUMORKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN(CC2=NN=C(O2)C3=CC=CC=C3Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Attachment of the pyridinylmethyl group: This step involves the alkylation of the oxadiazole ring with a 2-methylpyridin-4-ylmethyl halide.
Final amination step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving its molecular targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(2-methylpyridin-4-yl)methyl]propan-2-amine can be compared with other similar compounds, such as:
Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents may have different chemical and biological properties.
Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups may also exhibit different activities.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups but different core structures may have unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
